molecular formula C10H8N2OS B3054635 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile CAS No. 61394-58-9

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No. B3054635
CAS RN: 61394-58-9
M. Wt: 204.25 g/mol
InChI Key: FJUDHSLBVBUTSZ-UHFFFAOYSA-N
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Description

The compound “3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a methylsulfanyl (CH3-S) group, a carbonitrile (C≡N) group, and a 2-oxo-2,3-dihydro-1H-indole group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole core, followed by the introduction of the various functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole core, the methylsulfanyl group, the 2-oxo group, and the carbonitrile group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbonitrile group is a strong electrophile and could undergo nucleophilic addition reactions. The methylsulfanyl group could potentially undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbonitrile group could impact its solubility in various solvents .

Scientific Research Applications

Progesterone Receptor Modulators

  • This compound has been studied for its potential as a progesterone receptor modulator. It is part of a series of compounds evaluated for applications in female healthcare, such as contraception, fibroids, endometriosis, and certain breast cancers. Its structural modification can lead to a functional switch between agonist and antagonist properties, relevant in therapeutic contexts (Fensome et al., 2008).

Multicomponent Synthesis

  • It is used in the synthesis of pyrido[2,3-b]indole-3-carbonitrile compounds. A novel multicomponent approach for synthesizing these derivatives involves a one-pot cyclocondensation reaction, indicating its versatility in creating complex organic structures (Damavandi & Sandaroos, 2013).

Antimicrobial and Anti-inflammatory Activity

  • Novel substituted indoles containing this compound have been synthesized and tested for antimicrobial and anti-inflammatory activities. These studies highlight its potential use in developing new therapeutic agents (Gadegoni & Manda, 2013).

Dihydrofolate Reductase Inhibitors

  • Structural characterization of similar compounds indicates potential as dihydrofolate reductase inhibitors. This application is significant in the development of new drugs, particularly in the field of cancer therapy (Al-Wahaibi et al., 2021).

Synthesis of Pyridones

  • The compound plays a role in the effective synthesis of pyridones. This process demonstrates its utility in organic chemistry, particularly in creating compounds with potential pharmacological applications (Mathews et al., 2008).

Catalysis in Pyrido[2,3-b]indoles Synthesis

  • It's used in the synthesis of pyrido[2,3-b]indole derivatives in the presence of a polymeric catalyst. This highlights its role in facilitating chemical reactions, particularly in creating complex heterocyclic structures (Zohuri et al., 2013).

Chemical Reactions and Structural Studies

  • Various studies have been conducted on the chemical reactions and structural analysis of compounds containing 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile. These include investigations into its reactivity, the formation of novel compounds, and insights into its molecular structure (El-Emam et al., 2012).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

3-methylsulfanyl-2-oxo-1,3-dihydroindole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-14-9-7-4-6(5-11)2-3-8(7)12-10(9)13/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUDHSLBVBUTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C2=C(C=CC(=C2)C#N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493356
Record name 3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile

CAS RN

61394-58-9
Record name 3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-benzonitrile (84.64 mmoles) in DCM (200 ml) under a nitrogen atmosphere, at −78° C., there is added, dropwise, tBuOCl (84.64 mmoles) dissolved in 20 ml of DCM and then, after 10 minutes, ethyl(methylsulphanyl)acetate (84.64 mmoles) dissolved in 20 ml of DCM is added dropwise to the reaction mixture. After stirring for one hour at −78° C., triethylamine (0.152 mol) is added dropwise. The reaction mixture is stirred at ambient temperature for one hour. Water is added and the phases are then separated. The organic phase is washed with water and then with saturated aqueous NaCl solution. The organic phase is dried over sodium sulphate, filtered and evaporated to dryness. The residue is taken up in ethyl ether and aq. 2M HCl solution is added. After stirring overnight, the yellow precipitate is filtered off and dried in vacuo to yield the title product, which is used directly in the next reaction.
Quantity
84.64 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
84.64 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
84.64 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.152 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-benzonitrile (84.64 mmoles) in DCM (200 ml) under a nitrogen atmosphere, at −78° C., there is added, dropwise, tBuOCl (84.64 mmoles) dissolved in 20 ml of DCM and then, after 10 minutes, ethyl (methylsulphanyl)acetate (84.64 mmoles) dissolved in 20 ml of DCM is added dropwise to the reaction mixture. After stiffing for one hour at −78° C., triethylamine (0.152 mol) is added dropwise. The reaction mixture is stirred at ambient temperature for one hour. Water is added and the phases are then separated. The organic phase is washed with water and then with saturated aqueous NaCl solution. The organic phase is dried over sodium sulphate, filtered and evaporated to dryness. The residue is taken up in ethyl ether and aq. 2M HCl solution is added. After stiffing overnight, the yellow precipitate is filtered off and dried in vacuo to yield the title product, which is used directly in the next reaction.
Quantity
84.64 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
84.64 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
84.64 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.152 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Following the procedure described in PCT Published Patent Application, WO 99/10325, a solution of 4-cyanoaniline (10 g, 84 mmol) in dry dichloromethane (200 mL) under nitrogen was cooled to −78° C. To this stirred solution was added a solution of t-butylhypochlorite (10.9 mL, 84 mmol) in dry dichloromethane (20 mL). The resulting solution was stirred for 10 minutes. A solution of ethyl methylthioacetate (10.9 mL, 84 mmol) in dichloromethane (20 mL) was added dropwise. After 1 hour, triethylamine (12 mL, 86 mmol) was added dropwise to the solution and the resulting reaction mixture was allowed to warm to ambient temperature over 1 hour. The reaction mixture was washed with water, brine, dried (Na2SO4) and concentrated to afford an orange oil. This oil was dissolved in ether (200 mL) and treated with 2N HCl (15 mL). The reaction mixture was stirred vigorously at room temperature for 18 hours. The resulting solid was collected by filtration, washed with ether, and dried in vacuo to afford 5-cyano-3-methylthioindolin-2-one as a solid (11 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10.9 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
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3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Reactant of Route 3
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3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Reactant of Route 4
3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Reactant of Route 5
3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Reactant of Route 6
3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile

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